molecular formula C10H8F2O2 B3103905 3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene CAS No. 1453211-49-8

3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene

Cat. No. B3103905
Key on ui cas rn: 1453211-49-8
M. Wt: 198.17 g/mol
InChI Key: MYFVIVQTNOMFSA-UHFFFAOYSA-N
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Patent
US09388185B2

Procedure details

To a stirred solution of [(2,6-difluoro-3,5-dimethoxyphenyl)ethynyl](trimethyl)-silane (630 mg, 2.33 mmol) in tetrahydrofuran (2 mL)/methanol (2 mL), cesium fluoride (354 mg, 2.33 mmol) was added at room temperature. After 1 hour, the reaction was quenched with saturated aq. NH4Cl, then extracted with methylene chloride. The combined organic layers were dried over MgSO4, concentrated to give the desired product (440 mg, 95%). 1H NMR (300 MHz, CDCl3): δ 6.62 (t, J=7.8 Hz, 1H), 3.89 (s, 7H) ppm.
Name
[(2,6-difluoro-3,5-dimethoxyphenyl)ethynyl](trimethyl)-silane
Quantity
630 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
354 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([O:10][CH3:11])=[C:4]([F:12])[C:3]=1[C:13]#[C:14][Si](C)(C)C.CO.[F-].[Cs+]>O1CCCC1>[C:13]([C:3]1[C:2]([F:1])=[C:7]([O:8][CH3:9])[CH:6]=[C:5]([O:10][CH3:11])[C:4]=1[F:12])#[CH:14] |f:2.3|

Inputs

Step One
Name
[(2,6-difluoro-3,5-dimethoxyphenyl)ethynyl](trimethyl)-silane
Quantity
630 mg
Type
reactant
Smiles
FC1=C(C(=C(C=C1OC)OC)F)C#C[Si](C)(C)C
Name
Quantity
2 mL
Type
reactant
Smiles
CO
Name
Quantity
354 mg
Type
reactant
Smiles
[F-].[Cs+]
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched with saturated aq. NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#C)C=1C(=C(C=C(C1F)OC)OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 440 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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